molecular formula C9H6N2 B8145679 5-Ethynyl-3-methylpyridine-2-carbonitrile

5-Ethynyl-3-methylpyridine-2-carbonitrile

Cat. No.: B8145679
M. Wt: 142.16 g/mol
InChI Key: NQHCZRUFUHTELS-UHFFFAOYSA-N
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Description

5-Ethynyl-3-methylpyridine-2-carbonitrile is an organic compound with the molecular formula C₉H₆N₂ It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position, a methyl group at the 3-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-3-methylpyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, where 5-bromo-3-methylpyridine-2-carbonitrile is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The process would include rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-3-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the pyridine ring.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

5-Ethynyl-3-methylpyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Ethynyl-3-methylpyridine-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. The ethynyl group provides a site for further functionalization, while the nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, through reduction or hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine-2-carbonitrile: Lacks the ethynyl group, making it less versatile in synthetic applications.

    5-Ethynylpyridine-2-carbonitrile: Lacks the methyl group, which can influence the compound’s reactivity and physical properties.

    5-Ethynyl-3-methylpyridine: Lacks the nitrile group, reducing its potential for further functionalization.

Uniqueness

5-Ethynyl-3-methylpyridine-2-carbonitrile is unique due to the combination of the ethynyl, methyl, and nitrile groups, which provide multiple sites for chemical modification and enhance its utility in various applications. The presence of these functional groups allows for a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and materials science.

Properties

IUPAC Name

5-ethynyl-3-methylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-3-8-4-7(2)9(5-10)11-6-8/h1,4,6H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHCZRUFUHTELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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